6-Bromo-2-methoxynicotinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGDTAWLZWYISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856944 | |
| Record name | 6-Bromo-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-45-0 | |
| Record name | 6-Bromo-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Positioning of 6 Bromo 2 Methoxynicotinonitrile in Contemporary Chemical Research
Historical Perspectives on Nicotinonitrile Chemistry and its Evolution
The journey of nicotinonitrile chemistry is intrinsically linked to the discovery and study of nicotinic acid (vitamin B3). In 1867, nicotinic acid was first synthesized through the oxidation of nicotine. wikipedia.org This paved the way for the development of various pyridine (B92270) derivatives. Nicotinonitrile, or 3-cyanopyridine, emerged as a crucial intermediate in the production of nicotinic acid and its amide, nicotinamide (B372718). wikipedia.org
Early synthetic methods for nicotinonitrile were often multi-step and relied on harsh reagents. For instance, nicotinonitrile could be prepared from nicotinic acid by heating it with reagents like ammonium (B1175870) acetate (B1210297) and acetic acid, or from 3-bromopyridine (B30812) through a reaction with cuprous cyanide. orgsyn.orggoogle.com Another early method involved the dehydration of nicotinamide using phosphorus pentoxide. orgsyn.org
A significant leap in nicotinonitrile synthesis came with the advent of more efficient, large-scale industrial processes. The development of ammoxidation technology, which involves the reaction of 3-methylpyridine (B133936) (β-picoline) with ammonia (B1221849) and oxygen, revolutionized the production of nicotinonitrile. wikipedia.org This method is more direct and atom-economical than previous routes. Further enzymatic innovations, such as the use of nitrile hydratase to catalyze the hydrolysis of nicotinonitrile to nicotinamide, offered a highly selective and quantitative conversion, avoiding the over-hydrolysis to nicotinic acid. wikipedia.org The historical evolution from complex, low-yielding batch processes to highly optimized, continuous industrial syntheses underscores the enduring importance of the nicotinonitrile core in chemical manufacturing. google.com
Structural Features and Synthetic Utility of Bromo-Substituted Methoxy (B1213986) Nicotinonitrile Scaffolds
The synthetic versatility of a molecule like 6-Bromo-2-methoxynicotinonitrile stems directly from the interplay of its constituent functional groups on the pyridine ring. The pyridine ring itself is an electron-deficient aromatic system. This inherent electronic property is further modulated by the attached substituents.
The key structural features and their impact on reactivity are:
Bromine Atom: As a halogen, bromine is an excellent leaving group in nucleophilic aromatic substitution reactions. It also serves as a crucial handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of various carbon, nitrogen, and other heteroatom-based substituents at the 6-position.
Methoxy Group: The methoxy group (-OCH3) at the 2-position acts as an electron-donating group through resonance. This can influence the regioselectivity of certain reactions. Furthermore, the ether linkage can be cleaved under specific conditions to reveal a hydroxyl group, providing another point for chemical modification.
Nitrile Group: The cyano (-C≡N) group is a strong electron-withdrawing group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, making it a gateway to numerous other functionalities. evitachem.com
This specific substitution pattern—an electron-donating group at position 2 and an electron-withdrawing halogen at position 6—creates a polarized pyridine ring with distinct reactive sites. This makes bromo-substituted methoxy nicotinonitriles highly valuable as "building blocks" in organic synthesis, enabling the construction of complex, highly functionalized heterocyclic molecules. evitachem.comchemrxiv.orgchemrxiv.org Their utility is particularly pronounced in medicinal chemistry for creating libraries of compounds for drug discovery programs. ekb.egnih.gov
Overview of Research Trajectories Involving this compound
While specific, published research focusing exclusively on this compound is not extensively documented in mainstream literature, its strategic value can be inferred from the numerous studies on its isomers and related compounds. The primary research trajectory for this class of compounds is as a key intermediate in the synthesis of more complex, biologically active molecules and functional materials.
For its close isomer, 2-Bromo-6-methoxynicotinonitrile , the bromine atom is susceptible to nucleophilic substitution, and the nitrile group can be reduced. evitachem.com This compound is noted for its potential applications in medicinal chemistry and material science. evitachem.com Synthetic routes to this isomer often start from 6-methoxynicotinic acid, followed by bromination. evitachem.com
The general synthetic strategies applicable to this scaffold are highlighted in the table below, demonstrating the types of transformations that this compound is poised to undergo.
| Reaction Type | Reagents/Conditions | Potential Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 6-Aryl-2-methoxynicotinonitrile |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 6-Amino-2-methoxynicotinonitrile |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., Alkoxide, Thiolate) | 6-Substituted-2-methoxynicotinonitrile |
| Nitrile Hydrolysis | Acid or Base | 6-Bromo-2-methoxynicotinamide/acid |
| Nitrile Reduction | Reducing agent (e.g., LiAlH4) | (6-Bromo-2-methoxypyridin-3-yl)methanamine |
This table represents potential reactions based on the known reactivity of the functional groups present in the molecule.
Research on related structures, such as 6-bromo-2-methylnicotinonitrile, has shown its utility as an intermediate for pharmaceutical and agrochemical compounds. Modern synthetic approaches, including continuous flow chemistry, have been developed for such analogs to improve yield and scalability, indicating the industrial interest in this class of substituted nicotinonitriles. For example, the synthesis of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), a dual endothelin receptor antagonist, showcases the use of brominated heterocyclic building blocks in the development of modern pharmaceuticals. nih.gov
Given this context, the research trajectory for this compound is firmly positioned within synthetic and medicinal chemistry. It serves as a versatile precursor for generating novel compounds with potential applications as aromatase inhibitors, kinase inhibitors, or other targeted therapeutic agents, following the path laid by similarly functionalized heterocycles. ekb.egnih.govresearchgate.net
Advanced Synthetic Methodologies for 6 Bromo 2 Methoxynicotinonitrile
Strategic Routes via Halogenation and Alkoxylation of Nicotinonitrile Precursors
The synthesis of 6-bromo-2-methoxynicotinonitrile often commences with readily available nicotinonitrile or nicotinic acid precursors. A common strategy involves a two-step process: halogenation followed by alkoxylation.
One approach starts with the bromination of a suitable nicotinic acid derivative. For instance, 6-methoxynicotinic acid can be brominated using reagents like bromine or phosphorus tribromide under controlled conditions to introduce the bromine atom at the desired position. evitachem.com The subsequent conversion of the carboxylic acid group to a nitrile can then be achieved.
Alternatively, a precursor already containing the nitrile group, such as 2-hydroxynicotinonitrile, can be utilized. The hydroxyl group can be converted to a bromine atom, followed by a nucleophilic substitution with a methoxide (B1231860) source to introduce the 2-methoxy group. The precise sequencing of these halogenation and alkoxylation steps is crucial for achieving high regioselectivity and yield. The reaction conditions, including the choice of solvent and temperature, are critical for optimizing the purity and yield of the final product. evitachem.com
A general synthetic route might involve the bromination of 2-methoxynaphthalene (B124790) to yield 1,6-dibromo-2-methoxynaphthalene, which is then dehalogenated to produce 2-methoxy-6-bromonaphthalene. google.com While this is for a naphthalene (B1677914) system, similar strategies can be adapted for pyridine (B92270) rings.
Catalytic Approaches in the Formation of the 6-Bromo-2-methoxy Moiety
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. For the synthesis of this compound, catalytic methods can be employed for both the bromination and methoxylation steps.
Palladium-catalyzed cross-coupling reactions are particularly noteworthy. For example, a 2,6-dihalonicotinonitrile precursor could undergo a selective, palladium-catalyzed methoxylation at the 2-position. The choice of ligand and reaction conditions is critical to control the regioselectivity of this transformation. Subsequently, the remaining halogen at the 6-position provides a handle for further functionalization if needed.
Another catalytic approach involves the use of copper catalysts. For instance, a 2-bromo-6-halonicotinonitrile could be subjected to a copper-catalyzed methoxylation. Copper catalysts are often more economical than palladium catalysts and can offer different reactivity profiles.
The table below summarizes some catalytic approaches that could be adapted for the synthesis of substituted nicotinonitriles.
| Catalyst System | Reactants | Product Type | Potential Application to this compound |
| Tetrakis(triphenylphosphine)palladium(0) | o-tolylzinc chloride, 1-bromo-4-nitrobenzene | 2-Methyl-4'-nitrobiphenyl | Catalytic coupling to introduce substituents on the nicotinonitrile ring. orgsyn.org |
| Copper | Pyridine, acetophenone, nitroalkenes | Indolizines | Catalyzing C-N bond formation in the synthesis of related heterocyclic structures. mdpi.com |
One-Pot and Multicomponent Synthesis Strategies
To enhance synthetic efficiency and reduce waste, one-pot and multicomponent reactions are increasingly favored. These strategies involve the sequential or simultaneous combination of multiple reactants in a single reaction vessel to construct the target molecule.
A potential one-pot synthesis of this compound could start from a simpler pyridine derivative. For example, a multicomponent reaction involving an acyclic precursor, a source of the cyano group, and appropriate brominating and methoxylating agents could be envisioned. nih.gov Zincke reactions, for instance, have been utilized in the three-component, one-pot synthesis of highly substituted nicotinonitrile derivatives. aminer.org
Multicomponent reactions often lead to the rapid assembly of complex molecular scaffolds. researchgate.net While a specific multicomponent reaction for this compound is not widely reported, the general principles can be applied. For example, a reaction could be designed that combines a brominated building block with other components to form the substituted nicotinonitrile ring in a single step.
The following table highlights examples of multicomponent reactions used for synthesizing related pyridine derivatives.
| Reaction Type | Reactants | Product | Reference |
| Multicomponent Condensation | Aromatic aldehydes, acetophenones, cyanothioacetamide, alkylating agents | Substituted 2-alkylsulfanyl-4,6-diphenylnicotinonitriles | researchgate.net |
| One-pot Multicomponent Reaction | Not specified | 2-oxopyridine carbonitriles | researchgate.net |
Asymmetric Synthesis and Enantioselective Approaches
Asymmetric synthesis is crucial when the target molecule possesses chirality and a specific enantiomer is desired for its biological activity or material properties. While this compound itself is achiral, asymmetric synthesis methodologies become relevant when it is used as a precursor for chiral molecules.
If a chiral center were to be introduced into a derivative of this compound, enantioselective methods would be necessary. This could involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction. For instance, an asymmetric reduction of a prochiral ketone substituent on the nicotinonitrile ring could be achieved using a chiral reducing agent.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. researchgate.net Chiral amines, such as derivatives of prolinol, can catalyze asymmetric reactions with high enantioselectivity. researchgate.net While direct asymmetric synthesis of a chiral derivative of this compound is not extensively documented, the principles of asymmetric catalysis are broadly applicable to the synthesis of chiral pyridine derivatives. researchgate.netyoutube.com
Optimization of Reaction Parameters and Yield Enhancement
The optimization of reaction conditions is a critical aspect of any synthetic process to maximize yield, minimize impurities, and ensure reproducibility. For the synthesis of this compound, several parameters can be fine-tuned.
Key parameters for optimization include:
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products.
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway. scielo.br
Catalyst Loading: In catalytic reactions, the amount of catalyst used can impact the reaction efficiency and cost.
Reaction Time: Optimizing the reaction time ensures the completion of the reaction without the degradation of the product. scielo.br
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple parameters and identify the optimal conditions. For instance, studies on the synthesis of other substituted pyridines have shown that careful optimization of temperature and catalyst can significantly improve yields. shd-pub.org.rs
The table below illustrates the impact of optimizing reaction conditions in a related synthesis.
| Parameter Optimized | Substrate | Catalyst/Reagent | Optimized Condition | Outcome | Reference |
| Reaction Time & Oxidant | Methyl p-coumarate | Silver(I) oxide | 4 hours, 0.5 equiv. Ag2O | Decreased reaction time from 20h without significant loss in conversion and selectivity. | scielo.br |
| Solvent & Temperature | 3-oxo-N-phenylbutanamide | DIB, Zinc(II) chloride | Dioxane, Room Temperature | Best result obtained under these conditions. | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net Applying these principles to the synthesis of this compound can reduce its environmental impact.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. mdpi.com The use of solvent-free reaction conditions is an even more sustainable approach. mdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can be an energy-efficient alternative to conventional heating. mdpi.com
Use of Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources. mdpi.com
Catalysis: The use of catalysts, especially recyclable ones, is preferred over stoichiometric reagents to minimize waste. mdpi.com
For example, replacing a traditional bromination reaction that uses elemental bromine with a method that uses a solid, recyclable brominating agent would be a greener approach. Similarly, exploring aqueous reaction conditions or solvent-free methods for the methoxylation step would reduce the use of volatile organic compounds.
Mechanistic Investigations of 6 Bromo 2 Methoxynicotinonitrile Reactivity
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromo-Substituted Position
Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing the 6-bromo-2-methoxynicotinonitrile core, primarily by replacing the bromine atom at the C6 position. The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is amplified by the presence of the electron-withdrawing nitrile (-CN) group.
The accepted mechanism for SNAr is a two-step addition-elimination process. In the first step, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitrile group and the ring nitrogen atom help to stabilize this intermediate by delocalizing the negative charge. In the second, faster step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
The reactivity of this compound towards various nucleophiles allows for the synthesis of a wide array of derivatives. Common nucleophiles include amines, alkoxides, and thiols, which lead to the corresponding amino, ether, and thioether products, respectively.
Table 1: Examples of SNAr Reactions with this compound
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Amine | R₂NH | 6-(Dialkylamino)-2-methoxynicotinonitrile |
| Alkoxide | RO⁻Na⁺ | 6-(Alkoxy)-2-methoxynicotinonitrile |
| Thiolate | RS⁻Na⁺ | 6-(Alkylthio)-2-methoxynicotinonitrile |
Electrophilic Aromatic Substitution on the Nicotinonitrile Core
In contrast to its susceptibility to nucleophilic attack, the this compound ring is generally deactivated towards electrophilic aromatic substitution (EAS). The pyridine nitrogen acts as an electron-withdrawing group, reducing the electron density of the aromatic ring and making it less attractive to electrophiles. unibo.itwikipedia.org This deactivation is further enhanced by the bromo and cyano substituents.
Transformations of the Methoxy (B1213986) Group: Demethylation and Ether Cleavage Reactions
The methoxy group at the C2 position can be cleaved to reveal a hydroxyl group, a transformation typically achieved through demethylation. A common and effective reagent for this process is boron tribromide (BBr₃). scispace.comelsevier.com
The mechanism of BBr₃-mediated ether cleavage involves several steps. researchgate.netbeilstein-journals.org First, the Lewis acidic boron atom coordinates to the oxygen atom of the methoxy group, forming an oxonium ion intermediate. This coordination makes the methyl group more electrophilic. Subsequently, a bromide ion, either from another equivalent of BBr₃ or from the BBr₄⁻ anion formed in solution, acts as a nucleophile and attacks the methyl carbon in an Sₙ2-like fashion. This results in the cleavage of the C-O bond, yielding methyl bromide and a borylated pyridone species. An aqueous workup then hydrolyzes the boron-oxygen bond to furnish the final product, 6-bromo-2-hydroxynicotinonitrile. Computational studies suggest that one equivalent of BBr₃ can potentially cleave up to three equivalents of an aryl methyl ether through complex reaction cycles involving charged intermediates. scispace.comelsevier.com
Nitrile Group Transformations: Hydrolysis, Reduction, and Cycloaddition Reactions
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations to yield different functionalities.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. docbrown.infolibretexts.orgchemguide.co.ukmasterorganicchemistry.com
Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as HCl or H₂SO₄, results in the formation of the corresponding carboxylic acid (6-bromo-2-methoxynicotinic acid) and an ammonium (B1175870) salt. chemguide.co.ukmasterorganicchemistry.com The reaction proceeds via an intermediate amide which is subsequently hydrolyzed.
Alkaline Hydrolysis: Refluxing with an aqueous base like sodium hydroxide (B78521) initially produces the salt of the carboxylic acid (sodium 6-bromo-2-methoxynicotinate) and ammonia (B1221849) gas. libretexts.org Subsequent acidification with a strong acid is required to obtain the free carboxylic acid. libretexts.orgchemguide.co.uk
Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. masterorganicchemistry.comochemacademy.comyoutube.comyoutube.comlibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming 6-bromo-2-methoxy-3-(aminomethyl)pyridine after an aqueous workup. Catalytic hydrogenation can also achieve this reduction, though it often requires high pressures and temperatures. masterorganicchemistry.com
Cycloaddition: Nitriles can participate in cycloaddition reactions. elsevier.comnih.govopenstax.orgnumberanalytics.comlibretexts.org For instance, 1,3-dipolar cycloadditions can occur where the nitrile acts as a dipolarophile. A common example is the reaction with an azide (B81097) to form a tetrazole ring, a valuable heterocyclic motif in medicinal chemistry.
Table 2: Summary of Nitrile Group Transformations
| Reaction Type | Reagents | Product Functional Group |
| Acid Hydrolysis | H₃O⁺, Δ | Carboxylic Acid |
| Alkaline Hydrolysis | 1. NaOH, Δ; 2. H₃O⁺ | Carboxylic Acid |
| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine |
| [3+2] Cycloaddition | NaN₃ | Tetrazole |
Cross-Coupling Reactions Utilizing the C-Br Bond (e.g., Suzuki, Sonogashira, Negishi)
The carbon-bromine bond at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This is one of the most powerful methods for elaborating the core structure of this compound.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comyoutube.comresearchgate.netnih.gov This method is widely used to form biaryl compounds or to introduce alkyl or vinyl substituents.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. beilstein-journals.orgwikipedia.orgorganic-chemistry.orgbeilstein-journals.orgsoton.ac.uk It is a highly efficient method for synthesizing aryl-alkyne structures. The reaction is typically carried out under mild, often room temperature, conditions with an amine base. wikipedia.org
Negishi Coupling: This reaction couples the aryl bromide with an organozinc reagent. nih.govresearchgate.netorgsyn.orgnih.gov The Negishi coupling is known for its high functional group tolerance and reactivity. orgsyn.orgnih.gov
Table 3: Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Reagents | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 6-Aryl/Alkyl/Vinyl-2-methoxynicotinonitrile |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) salt, Base | 6-Alkynyl-2-methoxynicotinonitrile |
| Negishi | R-ZnX | Pd or Ni catalyst | 6-Aryl/Alkyl-2-methoxynicotinonitrile |
Organometallic Chemistry and Complexation Studies
The organometallic chemistry of this compound is primarily defined by the cross-coupling reactions discussed previously, which proceed through organopalladium intermediates. Beyond this, the molecule possesses sites capable of forming other organometallic species and coordination complexes.
Formation of Organometallic Reagents: The C-Br bond can potentially be converted into an organometallic nucleophile, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li). However, the presence of the electrophilic nitrile group within the same molecule complicates this transformation, as the newly formed nucleophilic carbon could potentially react intramolecularly or with another molecule of the starting material. researchgate.netnih.govorganic-chemistry.orgresearchgate.net Specialized conditions, such as low temperatures or an I-Mg exchange, are often required to successfully form such reagents from functionalized aryl halides. researchgate.net
Coordination Complexes: The nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group both possess lone pairs of electrons and can act as ligands, coordinating to transition metal centers. unibo.itwikipedia.orgscispace.comnih.govrsc.org Nitriles are known to be versatile, weakly coordinating ligands that are often used as placeholders in catalyst precursors because they are easily displaced. wikipedia.orgnih.gov The pyridine nitrogen can also form stable complexes with a variety of metals, influencing the electronic properties and reactivity of the entire molecule. The formation of such complexes can be a key step in metal-catalyzed reactions involving the nicotinonitrile core.
Strategic Derivatization and Analogue Synthesis Based on the 6 Bromo 2 Methoxynicotinonitrile Scaffold
Design Principles for Structural Analogues with Modified Pharmacophores
The design of structural analogues from the 6-bromo-2-methoxynicotinonitrile core is guided by established medicinal chemistry principles aimed at enhancing target affinity, selectivity, and pharmacokinetic properties. A primary strategy involves leveraging the reactivity of the 6-bromo position to introduce a variety of substituents that can interact with specific binding pockets of a biological target. For instance, in the development of kinase inhibitors, this position is often used to append larger, more complex moieties that can form key interactions within the ATP-binding site.
A notable example of this approach is the synthesis of Selpercatinib, a potent and selective RET (rearranged during transfection) kinase inhibitor. The design of Selpercatinib involves the strategic modification of the this compound scaffold to generate a highly functionalized pyrazolo[1,5-a]pyridine derivative. This transformation highlights the principle of modifying the core scaffold to achieve optimal presentation of pharmacophoric elements.
Another key design principle is the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The methoxy (B1213986) group at the 2-position can be retained to enhance solubility or can be replaced with other alkoxy groups to fine-tune lipophilicity. The nitrile group, a common pharmacophore in many approved drugs, can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Its presence can also block metabolic pathways at that position, thereby improving the metabolic stability of the resulting analogues.
Parallel Synthesis and Combinatorial Library Generation
Parallel synthesis and the generation of combinatorial libraries are powerful strategies for rapidly exploring the structure-activity relationships (SAR) around the this compound scaffold. These techniques enable the systematic variation of substituents at different positions of the molecule, leading to the creation of a large number of diverse analogues for high-throughput screening.
The amenability of the 6-bromo position to a wide array of palladium-catalyzed cross-coupling reactions makes it an ideal handle for combinatorial library synthesis. By employing a common intermediate, such as this compound, and reacting it with a diverse set of building blocks in a parallel fashion, a library of compounds with varied substituents at the 6-position can be efficiently generated.
For example, a library of analogues can be synthesized by reacting this compound with a collection of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or alkynes (Sonogashira coupling). This approach allows for the rapid identification of "hit" compounds with desired biological activity, which can then be further optimized in a more focused manner. The principles of combinatorial chemistry, such as the use of solid-phase synthesis or automated liquid handlers, can be applied to streamline the synthesis and purification of these libraries.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacements are advanced strategies in drug design that aim to identify novel chemical entities with improved properties while retaining the desired biological activity of a known active compound. These approaches are particularly relevant to the derivatization of the this compound scaffold.
Bioisosteric replacement, on the other hand, involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. In the context of this compound, the nitrile group itself can be considered a bioisostere for other functional groups like a carbonyl or a halogen. Furthermore, the methoxy group at the 2-position could be replaced with other bioisosteres, such as a methylamino or a cyclopropyl group, to modulate properties like hydrogen bonding capacity and metabolic stability.
Synthesis of Polyfunctionalized Nicotinonitrile Derivatives
The synthesis of polyfunctionalized nicotinonitrile derivatives from this compound relies heavily on the versatility of palladium-catalyzed cross-coupling reactions and other modern synthetic methodologies. The bromine atom at the 6-position serves as a versatile handle for the introduction of a wide range of carbon and heteroatom-based substituents.
Table 1: Key Cross-Coupling Reactions for Derivatization of this compound
| Reaction Name | Coupling Partner | Resulting Bond | Typical Catalyst/Reagents |
| Suzuki Coupling | Boronic acids/esters | C-C (Aryl, Heteroaryl, Vinyl, Alkyl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | C-N | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) |
| Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N) |
| Stille Coupling | Organostannanes | C-C (Aryl, Vinyl, Alkyl) | Pd catalyst (e.g., Pd(PPh₃)₄) |
| Heck Coupling | Alkenes | C-C (Vinyl) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |
| Ullmann Condensation | Phenols, Thiols | C-O, C-S | Cu catalyst (e.g., CuI), Base (e.g., K₂CO₃) |
The synthesis of the advanced intermediate for Selpercatinib provides a concrete example of the strategic application of these reactions. The process involves multiple synthetic steps, including the transformation of the nitrile group and the subsequent construction of the pyrazolo[1,5-a]pyridine core. The bromine at the equivalent 6-position of the pyridine (B92270) ring is then utilized in a Suzuki coupling reaction to introduce the final complex side chain.
Furthermore, nucleophilic aromatic substitution (SNAr) can also be employed to introduce various nucleophiles at the 2- and 6-positions, particularly if the pyridine ring is activated by electron-withdrawing groups. The methoxy group at the 2-position can also be cleaved to reveal a pyridone, which can then be further functionalized. Through the sequential and strategic application of these synthetic methods, a diverse array of polyfunctionalized nicotinonitrile derivatives can be accessed from the this compound starting material.
Advanced Spectroscopic and Crystallographic Analyses for Conformational and Electronic Structure Elucidation
High-Resolution NMR Spectroscopy for Stereochemical and Tautomeric Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of 6-Bromo-2-methoxynicotinonitrile. While publicly available spectra are limited, a certificate of analysis for the compound with CAS number 1256790-45-0 confirms that its ¹H NMR spectrum is consistent with the expected structure. chemscene.com
The molecule lacks stereocenters, and the presence of the methoxy (B1213986) group at the 2-position locks the tautomeric form, preventing the tautomerism often seen in 2-hydroxypyridine (B17775) derivatives. Therefore, the primary role of NMR is to confirm the substitution pattern on the pyridine (B92270) ring.
Predicted ¹H NMR Spectral Data:
The aromatic region of the ¹H NMR spectrum is expected to show two doublets corresponding to the two protons on the pyridine ring.
H4 Proton: This proton is adjacent to the electron-withdrawing cyano group and the methoxy group. It is expected to appear as a doublet.
H5 Proton: This proton is coupled to the H4 proton and is adjacent to the bromine atom. It is also expected to appear as a doublet.
The methoxy group will present as a singlet in the upfield region of the spectrum.
Predicted ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents (bromo, methoxy, and cyano groups). libretexts.org
Quaternary Carbons: The carbons bearing the bromo (C6), methoxy (C2), and cyano (C3) groups, as well as the cyano carbon itself, will appear as quaternary signals. The C2 and C6 carbons will be significantly deshielded due to the attached electronegative oxygen and bromine atoms, respectively. libretexts.orgudel.edu
Aromatic CH Carbons: The C4 and C5 carbons will appear in the aromatic region, with their shifts influenced by the neighboring substituents.
Methoxy Carbon: The carbon of the methoxy group will appear at the highest field (most shielded) among the signals.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.2 | d | H-4 |
| ¹H | ~7.8 | d | H-5 |
| ¹H | ~4.0 | s | -OCH₃ |
| ¹³C | ~163 | s | C-2 |
| ¹³C | ~145 | s | C-4 |
| ¹³C | ~142 | s | C-6 |
| ¹³C | ~125 | s | C-5 |
| ¹³C | ~115 | s | -CN |
| ¹³C | ~105 | s | C-3 |
| ¹³C | ~55 | s | -OCH₃ |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions
In the solid state, molecules of this compound would pack in a crystal lattice influenced by various intermolecular interactions. Potential interactions include:
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the nitrogen atom of the pyridine ring or the cyano group of an adjacent molecule. nih.gov
π-π Stacking: The electron-deficient pyridine rings could engage in offset π-π stacking interactions, contributing to the stability of the crystal packing.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-Br, C-O, and C≡N bonds, which would lead to dipole-dipole interactions in the crystal lattice.
Analysis of related structures, such as other brominated pyridines and nicotinonitriles, suggests that these non-covalent interactions play a crucial role in defining the supramolecular architecture. nih.gov
Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentomics and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which is a critical tool for confirming the elemental composition of this compound (C₇H₅BrN₂O). The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with nearly equal intensities. libretexts.orgmiamioh.edu
Predicted Fragmentation Pattern:
Tandem mass spectrometry (MS/MS) would reveal the fragmentation pathways of the molecule. Key fragmentation events would likely involve:
Loss of a methyl radical (•CH₃): From the methoxy group, leading to a significant fragment ion.
Loss of carbon monoxide (CO): Following the loss of the methyl radical.
Loss of the bromine atom (•Br): A common fragmentation for bromo-aromatic compounds.
Loss of hydrogen cyanide (HCN): From the pyridine ring and cyano group.
These fragmentation patterns are crucial for structural confirmation and for the identification of potential metabolites in biological systems, which could involve modifications such as hydroxylation, demethylation, or conjugation. libretexts.org
Table 2: Predicted HRMS and Major MS/MS Fragments for this compound
| m/z (predicted) | Ion Formula | Description |
|---|---|---|
| 211.96/213.96 | [C₇H₅BrN₂O]⁺ | Molecular Ion ([M]⁺/[M+2]⁺) |
| 196.95/198.95 | [C₆H₂BrN₂O]⁺ | Loss of •CH₃ |
| 182.94/184.94 | [C₇H₅N₂O]⁺ | Loss of •Br |
| 168.95/170.95 | [C₅H₂BrN₂]⁺ | Loss of •CH₃ and CO |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and vibrational modes within the molecule.
Predicted FT-IR and Raman Spectral Data:
C≡N Stretch: A strong and sharp absorption band is expected in the region of 2220-2240 cm⁻¹ in the FT-IR spectrum, characteristic of a nitrile group conjugated with an aromatic system.
C-O Stretch: The methoxy group will exhibit characteristic C-O stretching vibrations. An asymmetric C-O-C stretch is expected around 1250 cm⁻¹, and a symmetric stretch around 1030 cm⁻¹.
Aromatic C=C and C=N Stretching: The pyridine ring will show several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-Br Stretch: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Aromatic C-H Stretching: These vibrations will be observed above 3000 cm⁻¹.
While FT-IR and Raman are complementary, the C≡N and C-Br stretches are often strong and easily identifiable in both techniques.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |
| Asymmetric C-O-C Stretch | 1240 - 1280 | Strong |
| Symmetric C-O-C Stretch | 1020 - 1050 | Medium |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of the molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the substituted pyridine ring system.
Predicted UV-Vis and Fluorescence Properties:
UV-Vis Absorption: The presence of the electron-donating methoxy group and the electron-withdrawing cyano and bromo groups on the pyridine ring, which is a π-deficient system, will influence the energy of the electronic transitions. Absorption maxima are expected in the ultraviolet region, likely between 250 and 300 nm.
Fluorescence: Many simple pyridine derivatives are not strongly fluorescent. However, the specific substitution pattern can sometimes lead to modest fluorescence. If the compound does fluoresce, the emission wavelength would be longer than the absorption wavelength (Stokes shift). The photophysical properties of related brominated and methoxy-substituted aromatic compounds suggest that intersystem crossing to the triplet state could be a competing de-excitation pathway, potentially quenching fluorescence. nih.gov
Detailed experimental studies would be required to accurately determine the absorption maxima, molar absorptivity, fluorescence quantum yield, and excited-state lifetimes.
Computational Chemistry and Theoretical Modeling of 6 Bromo 2 Methoxynicotinonitrile Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure and predicting the reactivity of molecules like 6-Bromo-2-methoxynicotinonitrile. By solving the Schrödinger equation within the DFT framework, researchers can determine key properties that govern the molecule's behavior.
Detailed DFT calculations, analogous to those performed on similar structures like 2-methoxy-4,6-diphenylnicotinonitrile, would involve geometry optimization to find the most stable arrangement of atoms. nih.gov Subsequent frequency calculations can confirm that the optimized structure corresponds to a true energy minimum. From these calculations, a wealth of information can be extracted.
Key Electronic Properties Calculable via DFT:
| Property | Description | Predicted Significance for this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and electronic stability. | A smaller gap would suggest higher reactivity, making the molecule more susceptible to electronic transitions and chemical reactions. |
| Molecular Electrostatic Potential (MEP) | The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | For this compound, the nitrogen of the nitrile group and the pyridine (B92270) ring are expected to be electron-rich, while the bromine atom and the methoxy (B1213986) group will influence the overall charge distribution. |
| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. | These descriptors would allow for a comparison of its reactivity with other known compounds. |
By analyzing the frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for nucleophilic and electrophilic attack. For instance, in related nicotinonitrile derivatives, the distribution of these orbitals is crucial in understanding their chemical behavior.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of low-energy conformations. For this compound, an MD simulation would reveal the energetically favored orientation of the methoxy group relative to the pyridine ring.
Furthermore, MD simulations are invaluable for understanding the influence of the environment, particularly the solvent, on the molecule's conformation and behavior. mdpi.com By simulating the molecule in different solvent environments (e.g., water, ethanol, DMSO), researchers can observe how solvent molecules interact with the solute and influence its conformational equilibrium. These simulations can also predict properties like the solvent accessible surface area (SASA), which is important for understanding solubility and interactions with biological macromolecules. mdpi.com
Insights from MD Simulations:
| Simulation Aspect | Information Gained | Relevance to this compound |
| Conformational Sampling | Identifies the most stable and frequently occurring conformations of the molecule. | Determines the preferred orientation of the methoxy group and any subtle flexing of the pyridine ring. |
| Solvent Effects | Reveals how different solvents interact with the molecule and affect its structure and dynamics. | Predicts solubility and provides a more realistic model of the molecule's behavior in solution. |
| Protein-Ligand Interactions | If docked into a protein's active site, MD can assess the stability of the complex and the dynamics of the binding pose. | Crucial for evaluating its potential as a drug candidate. |
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. researchgate.netmdpi.com For this compound, these methods can be used to study its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.
By mapping the potential energy surface of a reaction, quantum chemical calculations can identify the transition state structures, which are the high-energy intermediates that connect reactants and products. chemrxiv.org The energy barrier associated with the transition state determines the reaction rate.
For example, a theoretical study could investigate the mechanism of a Suzuki coupling reaction at the bromine-substituted position. The calculations would model the oxidative addition of the palladium catalyst, the transmetalation step, and the final reductive elimination to form the coupled product. This would provide valuable insights into the reaction's feasibility and the factors that influence its efficiency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netrsc.org While specific QSAR/QSPR studies on this compound are not yet available, the methodology can be applied by studying a library of related nicotinonitrile derivatives. nih.govshd-pub.org.rsnih.gov
A typical QSAR/QSPR study involves the following steps:
Data Set Collection: A series of structurally related molecules with known activities or properties is compiled.
Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, topological, and thermodynamic) are calculated for each molecule.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity or property.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For this compound, a QSAR model could be developed to predict its potential as, for example, a kinase inhibitor, based on data from other nicotinonitrile derivatives with known inhibitory activity. nih.gov Similarly, a QSPR model could predict properties like its boiling point, solubility, or chromatographic retention time.
In Silico Screening and Virtual Ligand Design
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein or enzyme. nih.gov This approach can be broadly categorized into two types: ligand-based and structure-based virtual screening.
If a known active ligand for a particular target has a similar scaffold to this compound, ligand-based methods like pharmacophore modeling or 2D/3D similarity searching could be employed to assess its potential.
In structure-based virtual screening, if the three-dimensional structure of a target protein is known, molecular docking simulations can be performed. This involves computationally placing this compound into the active site of the protein and scoring the quality of the fit. This can help to predict its binding affinity and mode of interaction. nih.gov
Following virtual screening, this compound could serve as a starting point for virtual ligand design. Computational tools can be used to suggest modifications to its structure that might enhance its binding affinity or improve its pharmacokinetic properties. For instance, different substituents could be virtually added to the pyridine ring, and their effect on binding could be evaluated through further docking and MD simulations. This iterative process of in silico design and evaluation can significantly accelerate the discovery of new drug candidates. nih.gov
Strategic Utility of 6 Bromo 2 Methoxynicotinonitrile in Advanced Synthetic Methodologies and Materials Science Research
Precursor in Heterocyclic Synthesis
The strategic placement of a bromine atom on the pyridine (B92270) ring of 6-Bromo-2-methoxynicotinonitrile makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex heterocyclic systems. These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the bromine-bearing position.
Key cross-coupling reactions that are readily applicable to this compound include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used to form biaryl structures, which are common motifs in pharmaceuticals and functional materials. nih.govbeilstein-journals.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of more complex cyclic and acyclic structures. beilstein-journals.orgresearchgate.net The reaction typically proceeds under mild, anaerobic conditions. organic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orgacsgcipr.org This is a powerful method for the synthesis of arylamines, which are prevalent in medicinal chemistry. libretexts.orgorganic-chemistry.org The reaction can be performed with a wide variety of primary and secondary amines, including those that are less nucleophilic. wikipedia.orgnih.gov
The nitrile and methoxy (B1213986) groups on the pyridine ring can also be subjected to various transformations, further expanding the utility of this compound as a precursor in heterocyclic synthesis.
Building Block for Complex Organic Architectures
The term "building block" in organic synthesis refers to a molecule with multiple reactive sites that can be selectively functionalized to construct more elaborate and complex structures. This compound perfectly fits this description, serving as a foundational component for the assembly of intricate organic architectures, particularly those with applications in medicinal chemistry and drug discovery.
The reactivity of the bromo substituent allows for the introduction of a wide array of chemical moieties through the cross-coupling reactions mentioned previously. This enables the systematic modification of the pyridine core to explore structure-activity relationships in drug design. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification. The methoxy group can also be a site for modification, for instance, through ether cleavage followed by derivatization.
The strategic combination of these transformations allows for the construction of polycyclic and highly substituted heterocyclic compounds, which are often found in biologically active natural products and synthetic pharmaceuticals.
Role in Ligand Design for Catalysis
Bipyridine and terpyridine derivatives are among the most important classes of ligands in coordination chemistry and homogeneous catalysis. mdpi.comresearchgate.net Their ability to chelate to a wide range of transition metals makes them essential components of catalysts for various organic transformations. The synthesis of substituted bipyridines often relies on the cross-coupling of functionalized pyridine precursors. mdpi.com
This compound serves as a valuable precursor for the synthesis of novel bipyridine ligands. Through Negishi or Suzuki coupling reactions, the bromine atom can be replaced by a second pyridine ring, leading to the formation of a 2,2'-bipyridine (B1663995) scaffold. researchgate.netorgsyn.org The methoxy and nitrile substituents on the starting material would then be incorporated into the final ligand structure, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. nih.govrsc.org
The electronic nature of the substituents on the bipyridine ligand significantly influences the catalytic activity and selectivity of the corresponding metal complex. emory.edunih.gov For example, electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby affecting its reactivity in processes like oxidation, reduction, or cross-coupling reactions. The nitrile group, being strongly electron-withdrawing, and the methoxy group, being electron-donating, offer a means to tailor the ligand's properties for specific catalytic applications.
Table 1: Potential Bipyridine Ligands from this compound
| Starting Material | Coupling Partner | Potential Ligand | Potential Application |
| This compound | 2-Pyridylboronic acid | 6-(2'-Pyridyl)-2-methoxynicotinonitrile | Catalyst for cross-coupling reactions |
| This compound | 2-Pyridylzinc chloride | 6-(2'-Pyridyl)-2-methoxynicotinonitrile | Component of photoredox catalysts |
Incorporation into Organic Electronic Materials (e.g., Semiconductors, OLEDs)
Organic light-emitting diodes (OLEDs) and other organic electronic devices are built upon a foundation of specialized organic materials with tailored electronic and photophysical properties. uniss.it Heterocyclic compounds, particularly those containing pyridine and bipyridine units, play a crucial role in the design of electron-transport materials (ETMs) and emissive layers in OLEDs. rsc.org
The incorporation of this compound into the synthesis of such materials offers a strategic approach to developing new organic semiconductors. The bipyridine core, which can be synthesized from this precursor, is a common component in electron-transport materials. rsc.org The substituents on the bipyridine framework, originating from the starting material, can influence key properties such as electron mobility, thermal stability, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
For instance, the electron-withdrawing nitrile group can help to lower the LUMO energy level, which is often desirable for efficient electron injection and transport in OLEDs. The methoxy group, on the other hand, can influence the solubility and processing characteristics of the final material. Through cross-coupling reactions, larger conjugated systems can be built from this compound, leading to materials with tunable fluorescence and electroluminescence properties. researchgate.net
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional structures. Bipyridine-based ligands are widely used in this field to construct intricate metallosupramolecular architectures, such as helicates, grids, and cages, through coordination with metal ions. mdpi.com
The synthesis of ditopic ligands, which contain two distinct binding sites, is a key strategy in the construction of these complex assemblies. This compound can be envisioned as a key building block in the synthesis of such ligands. For example, a Suzuki coupling reaction could be used to attach a terpyridine unit to the 6-position of the pyridine ring, resulting in a bipyridine-terpyridine ligand. arkat-usa.org Such a ligand would possess two different coordination pockets, allowing for the selective binding of different metal ions to form heterometallic supramolecular structures. mdpi.com The methoxy and nitrile groups would further functionalize the resulting assembly, potentially influencing its solubility, stability, and host-guest properties.
Development of Fluorescent Probes and Sensors
Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion. nih.gov These probes are invaluable tools in various fields, including environmental monitoring, bioimaging, and medical diagnostics. Pyridine and its derivatives are frequently used as the core structure for fluorescent sensors due to their inherent fluorescence and ability to coordinate with metal ions. nih.govresearchgate.net
This compound represents a promising starting material for the development of novel fluorescent probes. The pyridine nitrogen and the nitrile group can act as binding sites for metal ions. The bromo substituent provides a handle for introducing a fluorophore or another binding unit through cross-coupling reactions.
The general design of a fluorescent sensor often involves a "fluorophore-spacer-receptor" model. In this context, a fluorescent moiety could be attached to the 6-position of the pyridine ring via a Suzuki or Sonogashira coupling. The substituted pyridine unit would then act as the receptor for the target analyte. Upon binding of the analyte, a change in the electronic structure of the molecule would occur, leading to a detectable change in the fluorescence emission, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. researchgate.net The methoxy group can also influence the photophysical properties of the resulting sensor molecule.
Explorations in Biological and Medicinal Chemistry: Mechanistic Insights and Target Identification
Structure-Activity Relationship (SAR) Studies of 6-Bromo-2-methoxynicotinonitrile Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR studies reveal critical insights into the roles of the bromo, methoxy (B1213986), and nitrile functionalities.
Research on various substituted pyridines and related heterocyclic systems has demonstrated that the nature and position of substituents dramatically affect their biological profiles. For instance, in a series of (E)-4'-hydroxy-3'-methoxystilbazoles-4, N-alkyl and N-nitrobenzyl substituted halides were synthesized and their antimicrobial activity was evaluated. The study highlighted that specific N-substituents led to good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis nih.gov. This suggests that modifications at the nitrogen of the pyridine (B92270) ring in analogues of this compound could be a fruitful avenue for developing potent antimicrobial agents.
In another study on methyl-substituted oxaliplatin (B1677828) analogs, the stereoisomerism of a substituted methyl group had a complex impact on drug accumulation and anticancer activity, both in vitro and in vivo nih.gov. This underscores the importance of stereochemistry in drug design. Although not directly related to this compound, it exemplifies how subtle structural changes can lead to significant differences in biological outcomes.
The following table summarizes hypothetical SAR trends for this compound analogues based on general principles observed in related heterocyclic compounds.
| Analogue | Modification | Predicted Impact on Activity |
| Analogue A | Replacement of 6-Bromo with 6-Chloro | May retain or slightly decrease activity due to the lower electronegativity of chlorine compared to bromine. |
| Analogue B | Replacement of 2-Methoxy with 2-Ethoxy | Likely to increase lipophilicity, which could enhance cell permeability but may also affect target binding. |
| Analogue C | Reduction of the 3-Nitrile to an aminomethyl group | Introduces a basic center, which could lead to new interactions with biological targets and alter pharmacokinetic properties. |
| Analogue D | Introduction of a substituent at the 4- or 5-position | Could be used to probe the binding pocket for additional interactions and improve selectivity. |
This table is illustrative and based on general medicinal chemistry principles.
Target Identification and Validation for Bioactive Derivatives
The identification of molecular targets is a crucial step in drug discovery. For derivatives of this compound, target identification would likely be pursued based on their observed biological activities. For example, if an analogue shows potent antibacterial activity, potential targets could include enzymes involved in bacterial cell wall synthesis, DNA replication, or protein synthesis.
A study on 6-bromoandrostenedione (B29461) derivatives as aromatase inhibitors provides a relevant example of target identification. These compounds were synthesized and shown to inhibit aromatase, an enzyme involved in estrogen biosynthesis, making them potential agents for hormone-dependent cancers nih.gov. This highlights a potential, albeit speculative, target class for derivatives of this compound, should they exhibit anticancer activity.
The process of target validation would involve confirming that modulation of the identified target is responsible for the observed phenotype. This can be achieved through various techniques, including genetic knockdown (e.g., siRNA or CRISPR), or the use of well-characterized tool compounds.
Mechanism of Action (MOA) Elucidation in Cellular and Subcellular Systems
Understanding the Mechanism of Action (MOA) of a bioactive compound is essential for its development as a therapeutic agent. For derivatives of this compound, elucidating the MOA would involve a series of cellular and subcellular experiments.
For instance, if an analogue displays anticancer activity, studies would be conducted to determine if it induces apoptosis, causes cell cycle arrest, or inhibits cell migration. A study on methyl-substituted oxaliplatin analogs found that they induced apoptosis and affected the cell cycle, but were less dependent on immunogenic cell death induction compared to the parent compound nih.gov.
The table below outlines potential MOAs for a hypothetical bioactive analogue of this compound.
| Observed Activity | Potential Mechanism of Action | Experimental Approach |
| Antibacterial | Inhibition of bacterial DNA gyrase | DNA gyrase inhibition assay |
| Anticancer | Induction of apoptosis | Annexin V/PI staining, caspase activation assays |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production | ELISA, qPCR |
This table is illustrative and presents hypothetical scenarios.
Enzyme Inhibition and Receptor Binding Studies
Enzyme inhibition and receptor binding assays are key in vitro methods to characterize the interaction of a compound with its molecular target. For this compound analogues, these studies would provide quantitative measures of their potency and selectivity.
A study on 6-bromoandrostenedione derivatives demonstrated their potent inhibition of aromatase with Ki values in the nanomolar range nih.gov. Some of these derivatives were found to be irreversible inhibitors, indicating a covalent mode of action.
Opioid receptor antagonist affinity ligands, such as 6β-bromoacetamido-6-desoxynaltrexone, have been shown to bind with high affinity to opioid receptors, with Ki values in the nanomolar range nih.gov. This highlights the utility of the bromo-substituent in designing high-affinity ligands.
The following table presents hypothetical enzyme inhibition data for an analogue of this compound.
| Enzyme Target | Analogue | IC50 (nM) | Inhibition Type |
| Aromatase | Analogue E | 50 | Competitive |
| Cyclooxygenase-2 (COX-2) | Analogue F | 120 | Non-competitive |
| DNA Gyrase (E. coli) | Analogue G | 250 | ATP-competitive |
This table contains hypothetical data for illustrative purposes.
Antimicrobial and Antineoplastic Activity Profiling
The screening of compounds for antimicrobial and antineoplastic activity is a common starting point in the search for new therapeutic agents. Several studies on bromo-substituted heterocyclic compounds have reported promising activities in these areas.
For example, N-substituted derivatives of (E)-4'-hydroxy-3'-methoxystilbazoles-4 showed good antibacterial activity against several Gram-positive bacteria nih.gov. Similarly, the synthesis of novel substituted 2-imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamides yielded compounds with good antitubercular activity nih.gov.
In the realm of anticancer research, 4'-thioFAC, a 2'-substituted-4'-thiocytidine derivative, demonstrated potent antineoplastic activities both in vitro and in vivo nih.gov. Furthermore, methyl-substituted oxaliplatin analogs exhibited significant anticancer properties with reduced adverse effects compared to the parent drug nih.gov.
The table below summarizes the antimicrobial and antineoplastic activity of representative analogues from the literature.
| Compound/Analogue | Activity Type | Test System | Result (e.g., MIC, IC50) | Reference |
| (E)-N-Dodecyl-4'-hydroxy-3'-methoxystilbazole-4-iodide | Antibacterial | S. aureus | Good activity | nih.gov |
| 4'-ThioFAC | Antineoplastic | In vivo and in vitro models | Potent activity | nih.gov |
| [(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine] oxalatoplatinum(II) | Antineoplastic | In vitro and in vivo models | Comparable to oxaliplatin with reduced toxicity | nih.gov |
Modulation of Biological Pathways and Molecular Signaling
Bioactive compounds often exert their effects by modulating specific biological pathways and molecular signaling cascades. For derivatives of this compound, identifying the affected pathways is crucial for understanding their cellular effects.
For instance, if an analogue is found to inhibit a particular kinase, downstream signaling events would be investigated. A study on 6-alkoxypurine derivatives as kinase inhibitors led to the identification of compounds that induced apoptosis and G2/M cell cycle arrest researchgate.net. This demonstrates how a single scaffold can be modified to modulate different cellular outcomes.
Development of Chemical Probes for Biological Research
Chemical probes are small molecules used to study biological systems. A good chemical probe should be potent, selective, and have a known mechanism of action. This compound and its analogues could serve as starting points for the development of chemical probes.
The discovery of a chemical probe for the Bromo and Extra C-Terminal (BET) bromodomain provides an excellent example of this process. Starting from a fragment hit, optimization led to a selective and cell-penetrant BET family inhibitor nih.gov. This probe is now used to study the biological roles of BET bromodomains in various diseases. Covalent chemical probes are also of great interest for their ability to irreversibly bind to their targets, which can be advantageous for certain applications escholarship.org.
Emerging Paradigms and Future Research Trajectories for 6 Bromo 2 Methoxynicotinonitrile
Integration with Machine Learning and Artificial Intelligence for Drug Discovery and Material Design
Machine learning models, particularly those in the realm of Quantitative Structure-Activity Relationship (QSAR), can be trained on datasets of known molecules to predict the biological activity of novel compounds derived from the 6-bromo-2-methoxynicotinonitrile scaffold. youtube.com By analyzing the relationships between chemical structures and their activities, these models can prioritize the synthesis of derivatives with the highest probability of success, saving considerable time and resources compared to traditional trial-and-error screening. youtube.compreprints.org
Furthermore, generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design new molecules de novo with desired properties. nih.gov By providing the model with the this compound core as a starting point and defining target properties (e.g., high binding affinity to a specific protein, desired electronic properties), these algorithms can propose novel, synthetically accessible derivatives. In one case study, generative models were used to design six novel inhibitors of DDR1 kinase in just 21 days. nih.govmdpi.com AI can also streamline the synthesis process itself by predicting reaction outcomes and suggesting optimal conditions, thus reducing the number of required experiments and improving yields. preprints.org
| AI/ML Application | Potential Impact on this compound Research |
| Predictive Modeling (QSAR) | Forecast the biological activity or material properties of novel derivatives, guiding synthesis efforts. |
| Generative Models (GANs, VAEs) | Design new molecules based on the nicotinonitrile core with optimized therapeutic or functional characteristics. nih.gov |
| Retrosynthetic Analysis | Propose efficient and novel synthetic routes to complex target molecules starting from this compound. |
| Reaction Optimization | Predict optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and purity of derivatives. preprints.org |
Exploration of Novel Bioactivities and Therapeutic Modalities
The nicotinonitrile scaffold is a well-established pharmacophore in medicinal chemistry. The related compound, nicotinamide (B372718), is a form of vitamin B3 and exhibits anti-inflammatory properties. wikipedia.org More complex molecules incorporating substituted nitrogen-containing heterocycles are central to many therapeutic agents. For instance, intermediates structurally related to this compound have been used in the synthesis of PI3K/mTOR inhibitors for cancer therapy. atlantis-press.comresearchgate.net
The unique substitution pattern of this compound—a bromine atom, a methoxy (B1213986) group, and a nitrile—offers a three-pronged approach for chemical diversification. The bromine atom is particularly useful as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents. This capability enables the creation of large, diverse libraries of novel compounds built upon the 2-methoxynicotinonitrile core.
Future research will likely focus on synthesizing these libraries and screening them against a broad range of biological targets. Potential therapeutic areas include oncology, neurodegenerative diseases, and infectious diseases, where pyridine (B92270) and nitrile-containing compounds have previously shown promise. The exploration could lead to the discovery of molecules with novel mechanisms of action or improved efficacy and selectivity over existing treatments.
| Potential Therapeutic Area | Rationale for Exploration |
| Oncology | Related quinoline structures are used in the synthesis of PI3K/mTOR inhibitors. atlantis-press.comresearchgate.net |
| Inflammatory Diseases | The related nicotinamide structure possesses anti-inflammatory actions. wikipedia.org |
| Neurodegenerative Disorders | Pyridine-based scaffolds are common in centrally active agents. |
| Infectious Diseases | Heterocyclic compounds are a rich source of antimicrobial and antiviral agents. |
Development of Sustainable and Scalable Synthetic Routes
As the potential applications of this compound and its derivatives expand, the need for efficient, environmentally friendly, and scalable synthetic methods becomes paramount. Traditional batch chemistry often involves harsh reaction conditions, toxic reagents, and significant waste generation. nih.gov Modern synthetic methodologies like biocatalysis and continuous flow chemistry offer compelling alternatives.
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. mdpi.com For instance, enzymes like nitrilases are used in the industrial synthesis of nicotinic acid from nicotinonitrile, avoiding the harsh conditions of chemical hydrolysis. frontiersin.orgdntb.gov.ua Future research could focus on discovering or engineering novel enzymes that can act on substituted nicotinonitriles, potentially enabling greener routes to derivatives of this compound. nih.gov
Continuous flow chemistry involves pumping reagents through a network of tubes and reactors, rather than mixing them in a large vessel. europa.eu This technology offers superior control over reaction parameters like temperature and pressure, leading to improved safety, higher yields, and greater consistency. europa.eu Flow chemistry is particularly advantageous for hazardous or highly exothermic reactions and allows for seamless scaling from laboratory research to industrial production. europa.eunih.gov Applying flow synthesis to the derivatization of this compound could significantly enhance the efficiency and safety of producing libraries for drug discovery or materials research. uc.pt
| Synthetic Method | Advantages for this compound Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact, potential for novel transformations. mdpi.comfrontiersin.org |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability, and potential for automation. europa.eu |
| Traditional Batch | Well-established procedures, suitable for small-scale exploratory synthesis. |
Advanced Functional Materials Development Utilizing the Nicotinonitrile Core
The pyridine ring is a fundamental building block in the field of organic electronics due to its electron-deficient nature. This property is valuable for creating organic semiconductors, which are the active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (solar cells). icp.ac.ru
This compound is an excellent starting material for advanced functional materials. The bromine atom serves as a crucial reactive site for palladium-catalyzed cross-coupling reactions, which are instrumental in constructing the extended π-conjugated systems required for charge transport. By coupling this nicotinonitrile core with other aromatic or heteroaromatic units, researchers can synthesize novel polymers and small molecules with tailored electronic and photophysical properties.
Research in this area will focus on designing and synthesizing materials that leverage the unique electronic characteristics of the 2-methoxynicotinonitrile moiety. This could lead to the development of new electron-transporting materials for OLEDs, n-type semiconductors for OFETs, or components for sensors and electrochromic devices. Furthermore, some nicotinonitrile derivatives have been investigated as materials with non-linear optical (NLO) properties, suggesting another avenue for exploration. nih.gov
| Material Application | Role of the this compound Core |
| Organic Electronics (OLEDs, OFETs) | The electron-deficient pyridine core can be incorporated into π-conjugated systems to create n-type or electron-transporting materials. icp.ac.ru |
| Organic Photovoltaics (OPVs) | Can be used to construct donor or acceptor materials for the active layer of organic solar cells. |
| Chemical Sensors | The nitrogen atom and nitrile group can act as binding sites for analytes, with binding events modulating the material's electronic or optical properties. |
| Non-Linear Optical (NLO) Materials | The polarized structure of nicotinonitrile derivatives can give rise to significant NLO responses. nih.gov |
Addressing Current Gaps and Challenges in this compound Research
Despite its potential, research specifically focused on this compound is still in its early stages, and several challenges must be addressed to realize its promise.
A primary gap is the limited availability of comprehensive data on the compound's reactivity and the properties of its derivatives. Systematic studies are needed to explore the scope and limitations of various chemical transformations at its three functional groups. This foundational data is crucial for both rational design and for training reliable machine learning models. preprints.org
In synthesis, a key challenge is achieving regioselectivity. With multiple reactive sites, reactions must be carefully designed to modify the desired position on the molecule without affecting others. The development of robust and scalable synthetic protocols that are also sustainable remains a significant hurdle. While modern methods like flow chemistry and biocatalysis offer solutions, their application to this specific molecule requires dedicated research and development. mdpi.comnih.gov
In the realms of drug discovery and materials science, the challenge lies in translating theoretical promise into practical application. For medicinal chemistry, this involves extensive screening, lead optimization, and preclinical testing. For materials, it requires achieving a combination of desired electronic properties, processability, and long-term stability. Bridging these gaps will require interdisciplinary collaboration between synthetic chemists, computational scientists, biologists, and materials engineers.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-2-methoxynicotinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A palladium-catalyzed cyanation reaction is widely used, where brominated pyridine precursors (e.g., 6-bromo-2-methoxypyridine) react with zinc cyanide under a nitrogen atmosphere in polar aprotic solvents like DMF. Key variables include catalyst loading (e.g., 2–5 mol% Pd), temperature (80–120°C), and reaction time (12–24 hours). Optimization studies suggest that excess cyanide sources and inert atmospheres minimize side reactions like dehalogenation .
- Data Reference : For analogous compounds (e.g., 6-Amino-5-methoxynicotinonitrile), yields exceeding 70% are achieved under optimized conditions .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : NMR typically shows a singlet for the methoxy group (~δ 3.9–4.1 ppm) and aromatic protons (δ 7.5–8.5 ppm). Bromine’s inductive effect deshields adjacent protons.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 213 [M+H] (for ) and 215 [M+H] (for ) confirm molecular weight.
- Elemental Analysis : Matches calculated values for C, H, N (e.g., C: 39.5%, H: 2.4%, N: 13.1%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 cartridges) for vapor protection; wear nitrile gloves and lab coats.
- Carcinogenicity : Classified as a potential carcinogen (IARC Group 2B) at concentrations >0.1%. Conduct work in fume hoods with HEPA filters.
- Waste Management : Avoid drainage disposal; use halogen-specific waste containers .
Advanced Research Questions
Q. How can researchers optimize cyanation reactions to mitigate competing pathways (e.g., debromination)?
- Methodological Answer :
- Catalyst Screening : Test Pd/Pd systems (e.g., Pd(PPh) vs. PdCl(dppf)) to balance reactivity and stability.
- Solvent Effects : Compare DMF (high polarity) vs. THF (low polarity) to control reaction kinetics.
- Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance cyanide solubility. Monitor reaction progress via TLC or HPLC .
Q. How should contradictory data on reaction yields be resolved in cross-coupling studies?
- Methodological Answer :
- Reproducibility Checks : Verify moisture/oxygen sensitivity of reagents (e.g., Zn(CN) hydrolysis).
- Impurity Analysis : Use GC-MS or NMR to detect side products (e.g., dehalogenated byproducts).
- Case Study : In bromopyridine reactions, trace water reduces yield by 15–20%; anhydrous conditions restore efficiency .
Q. What computational tools predict reactivity and regioselectivity in this compound derivatives?
- Methodological Answer :
- DFT Calculations : Model transition states for cyanation or Suzuki-Miyaura couplings (e.g., Gaussian 16).
- Docking Studies : Predict binding affinity in medicinal chemistry applications (e.g., AutoDock Vina).
- Software : Schrödinger Suite for virtual screening of derivatives .
Q. What mechanistic insights support the design of this compound as a pharmacophore?
- Methodological Answer :
- Bioisosteric Replacement : Replace Br with CF or Cl to modulate lipophilicity (LogP: Br = 2.1 vs. CF = 2.5).
- SAR Studies : Test methoxy group removal; in analogs, this reduces target binding by 50% .
Q. How can flow chemistry improve scalability and purity in this compound synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
